molecular formula C20H23N3O3S2 B2972025 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899966-32-6

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2972025
CAS No.: 899966-32-6
M. Wt: 417.54
InChI Key: BHCCWWIKERWCEN-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds are often studied for their potential biological activities. For example, some derivatives of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been investigated as inhibitors of MRGX2, a protein involved in various physiological processes .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . These techniques allow researchers to determine the atomic and molecular structure of a compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and MS analysis can provide information about these properties .

Scientific Research Applications

Synthesis and Antitumor Activity

Research involving benzothiazole derivatives has shown promising antitumor activities. For instance, a study on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed that these compounds exhibited considerable anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Yurttaş, Tay, & Demirayak, 2015). This suggests that compounds with a benzothiazole core might possess significant biological activities, potentially including the compound of interest.

Antioxidant Properties and Hepatoprotective Effects

Another study focused on benzothiazole derivatives, highlighting their antioxidant properties. The evaluation of a new benzothiazole derivative showed significant antioxidant activity, which was beneficial in the initial phase of acetaminophen toxicity, suggesting a protective effect against induced hepatotoxicity (Cabrera-Pérez et al., 2016). These findings indicate that compounds structurally related to benzothiazoles could be explored for their potential in mitigating oxidative stress and providing hepatoprotection.

Synthetic Applications

On the synthetic front, benzothiazole and acetamide functionalities are pivotal in the development of various heterocyclic compounds, which have applications across medicinal chemistry and material science. For instance, synthetic strategies involving thioureido-acetamides demonstrate their versatility as starting materials for heterocyclic syntheses, offering excellent atom economy in one-pot cascade reactions (Schmeyers & Kaupp, 2002). This showcases the potential of compounds like "2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide" in facilitating the synthesis of complex heterocycles for various applications.

Mechanism of Action

Future Directions

The future directions in the study of these compounds could involve further exploration of their biological activities and potential applications in medicine .

Properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-12-23-17-6-4-5-7-18(17)28(25,26)22-20(23)27-14-19(24)21-13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCCWWIKERWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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